molecular formula C23H24N2O5 B11685514 3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate

3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate

Cat. No.: B11685514
M. Wt: 408.4 g/mol
InChI Key: SMZXHMARNKWNHA-UHFFFAOYSA-N
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Description

3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is a complex organic compound with a molecular formula of C20H19N3O4. This compound is characterized by the presence of an isoindoline-1,3-dione moiety, which is a common structural motif in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate typically involves the reaction of 3-methylbutylamine with 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

This could include the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of the isoindoline-1,3-dione moiety with the 3-methylbutyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

3-methylbutyl 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate

InChI

InChI=1S/C23H24N2O5/c1-14(2)12-13-30-23(29)16-8-10-17(11-9-16)24-20(26)15(3)25-21(27)18-6-4-5-7-19(18)22(25)28/h4-11,14-15H,12-13H2,1-3H3,(H,24,26)

InChI Key

SMZXHMARNKWNHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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